
Molybdenum(4+);sulfanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum(4+);sulfanide, also known as molybdenum disulfide, is a compound with the chemical formula MoS₂. It is a two-dimensional layered material that exhibits unique properties, making it valuable in various applications. Molybdenum disulfide is known for its excellent lubricating properties, high thermal stability, and electrical conductivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molybdenum disulfide can be synthesized through several methods, including chemical vapor deposition, hydrothermal synthesis, and mechanical exfoliation. One common method involves the reaction of molybdenum trioxide (MoO₃) with hydrogen sulfide (H₂S) at high temperatures. The reaction is as follows:
MoO3+2H2S→MoS2+2H2O
Industrial Production Methods
In industrial settings, molybdenum disulfide is often produced by roasting molybdenite ore (MoS₂) in the presence of oxygen to form molybdenum trioxide, which is then reduced with hydrogen sulfide to produce molybdenum disulfide .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdenum disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molybdenum disulfide can be oxidized to form molybdenum trioxide (MoO₃) using strong oxidizing agents such as nitric acid.
Reduction: It can be reduced back to molybdenum metal using reducing agents like hydrogen gas.
Substitution: Molybdenum disulfide can react with halogens to form molybdenum halides.
Major Products
Oxidation: MoS₂ + 3O₂ → 2MoO₃ + 2SO₂
Reduction: MoS₂ + 4H₂ → Mo + 2H₂S
Substitution: MoS₂ + 3Cl₂ → MoCl₆ + 2S
Wissenschaftliche Forschungsanwendungen
Molybdenum disulfide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.
Biology: Molybdenum disulfide is being explored for its potential in biosensors and bioimaging.
Medicine: Research is ongoing into its use in drug delivery systems and cancer therapy.
Industry: It is widely used as a solid lubricant in machinery and as an additive in lubricating oils.
Wirkmechanismus
The mechanism by which molybdenum disulfide exerts its effects is primarily through its layered structure, which allows for easy intercalation and deintercalation of ions. This property is particularly useful in applications such as energy storage and catalysis. The molecular targets and pathways involved include the interaction with hydrogen ions in hydrogen evolution reactions and the facilitation of electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Molybdenum disulfide is often compared with other transition metal dichalcogenides such as tungsten disulfide (WS₂) and titanium disulfide (TiS₂). While all these compounds share similar layered structures, molybdenum disulfide is unique due to its higher electrical conductivity and better catalytic properties. Other similar compounds include:
- Tungsten disulfide (WS₂)
- Titanium disulfide (TiS₂)
- Rhenium disulfide (ReS₂)
Molybdenum disulfide stands out for its combination of lubricating properties, thermal stability, and electrical conductivity, making it a versatile material for various applications .
Eigenschaften
CAS-Nummer |
437609-07-9 |
|---|---|
Molekularformel |
H3MoS3+ |
Molekulargewicht |
195.2 g/mol |
IUPAC-Name |
molybdenum(4+);sulfanide |
InChI |
InChI=1S/Mo.3H2S/h;3*1H2/q+4;;;/p-3 |
InChI-Schlüssel |
JASQDSMDBUGEAO-UHFFFAOYSA-K |
Kanonische SMILES |
[SH-].[SH-].[SH-].[Mo+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)
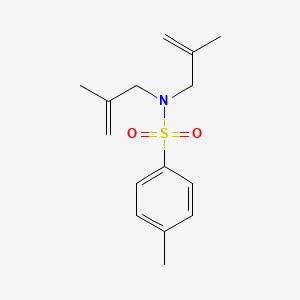
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
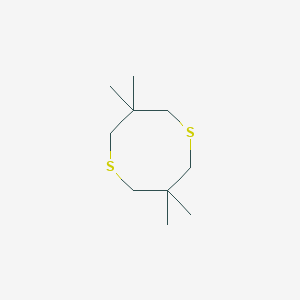
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
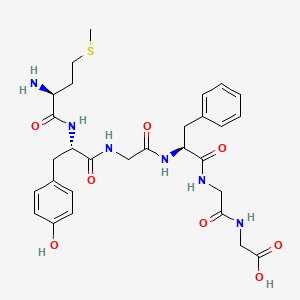
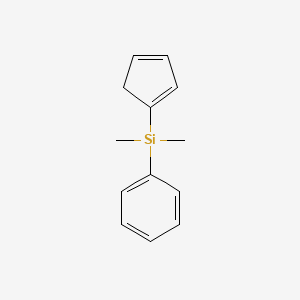
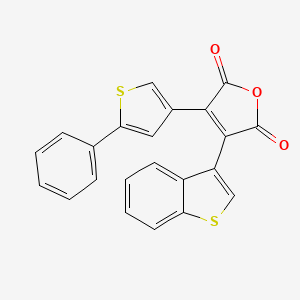
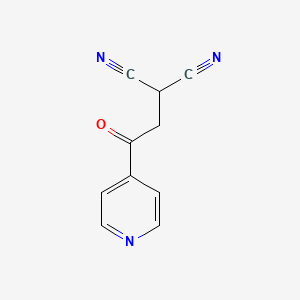
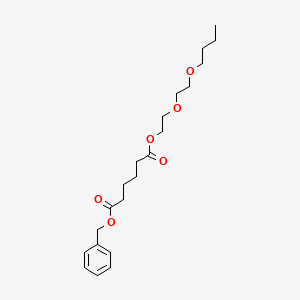
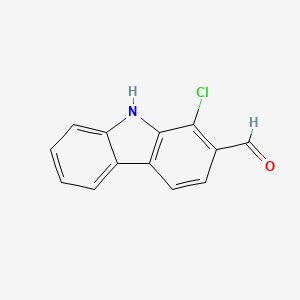
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
